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Compound of Interest

Compound Name: 1-Fluoro-1,1-dinitroethane

Cat. No.: B079003 Get Quote

Comprehensive spectroscopic data (NMR, IR, MS) for 1-Fluoro-1,1-dinitroethane is not

readily available in publicly accessible databases and scientific literature. While extensive

research has been conducted on related nitroalkanes and fluorinated hydrocarbons, specific

experimental spectra and detailed protocols for the synthesis and analysis of 1-fluoro-1,1-
dinitroethane remain elusive.

This guide, therefore, outlines the general principles and expected spectroscopic

characteristics of this compound based on the analysis of structurally similar molecules. It also

provides a standardized workflow for the acquisition and interpretation of such data, intended

to serve as a foundational resource for researchers undertaking the synthesis and

characterization of this energetic material.

Predicted Spectroscopic Data
Due to the absence of direct experimental data, the following tables summarize the expected

spectroscopic characteristics for 1-fluoro-1,1-dinitroethane. These predictions are based on

the known spectroscopic behavior of related compounds containing gem-dinitro and fluoro-alkyl

functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Spectral Data for 1-Fluoro-1,1-dinitroethane
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Nucleus
Chemical Shift
(δ) Range
(ppm)

Multiplicity
Coupling
Constant (J)
Range (Hz)

Notes

¹H 4.5 - 6.0 Quartet ³JHF ≈ 15-25

The chemical

shift is

significantly

downfield due to

the electron-

withdrawing

effects of the two

nitro groups and

the fluorine atom.

The proton signal

will be split into a

quartet by the

three equivalent

protons of the

methyl group.

¹³C
90 - 110 (C-NO₂)

20 - 35 (CH₃)
Singlet Quartet

The quaternary

carbon bonded

to the nitro and

fluoro groups is

expected to be

highly

deshielded. The

methyl carbon

will appear

further upfield.

¹⁹F -80 to -120 Quartet ³JFH ≈ 15-25 The fluorine

chemical shift is

influenced by the

adjacent nitro

groups. It is

expected to be a

quartet due to
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coupling with the

methyl protons.

¹⁴N -10 to +10 Broad Singlet

The nitrogen

signal for the

nitro groups is

expected to be a

broad singlet.

Infrared (IR) Spectroscopy
Table 2: Predicted Infrared Absorption Bands for 1-Fluoro-1,1-dinitroethane

Functional Group
Wavenumber
(cm⁻¹)

Intensity Vibration Mode

C-H (alkane) 2950 - 3050 Medium Stretching

C-N 800 - 900 Medium Stretching

C-F 1000 - 1400 Strong Stretching

NO₂ 1550 - 1600 Strong Asymmetric Stretching

NO₂ 1350 - 1400 Strong Symmetric Stretching

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation for 1-Fluoro-1,1-dinitroethane
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m/z Proposed Fragment Notes

[M]+• C₂H₃FN₂O₄⁺•

Molecular ion peak, likely to be

of low abundance or absent

due to the instability of the

compound.

[M-NO₂]+ C₂H₃FN₂O₂⁺

Loss of a nitro group is a

common fragmentation

pathway for nitroalkanes.

[M-2NO₂]+ C₂H₃F⁺ Loss of both nitro groups.

[CH₃]+ CH₃⁺ Methyl cation.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

novel energetic compound like 1-fluoro-1,1-dinitroethane. Extreme caution should be

exercised during the synthesis and handling of this compound due to its potential explosive

nature.

Synthesis
A potential synthetic route could involve the fluorination of the corresponding dinitroethane salt.

A detailed and validated synthetic protocol would need to be established through careful

laboratory investigation.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. A longer acquisition time or a

larger sample quantity may be necessary due to the lower natural abundance of ¹³C.

¹⁹F NMR: Acquire a fluorine spectrum. No special setup is typically required if the

spectrometer is equipped with a broadband probe.

¹⁴N NMR: Acquire a nitrogen spectrum. Due to the quadrupolar nature of the ¹⁴N nucleus,

the signals are often broad.

IR Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly on the ATR crystal.

KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr)

and press into a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph

(LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

volatile compounds, while softer ionization techniques like Electrospray Ionization (ESI) or

Chemical Ionization (CI) may be necessary to observe the molecular ion of less stable

compounds.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 1-fluoro-1,1-dinitroethane.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-Fluoro-1,1-dinitroethane: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079003#spectroscopic-data-nmr-ir-ms-for-1-fluoro-1-
1-dinitroethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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